molecular formula C20H26N4S B3051874 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine CAS No. 367274-46-2

10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine

Cat. No. B3051874
CAS RN: 367274-46-2
M. Wt: 354.5 g/mol
InChI Key: VXBFLPZYWPBRFY-UHFFFAOYSA-N
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Description

10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine, also known as MPP, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. MPP belongs to the phenothiazine class of compounds, which are known for their diverse pharmacological properties.

Mechanism Of Action

The mechanism of action of 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This action results in a decrease in dopamine neurotransmission, which is thought to be responsible for its antipsychotic effects.
Biochemical and Physiological Effects:
10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of dopamine in the brain, which is thought to be responsible for its antipsychotic effects. Additionally, 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine has been found to have anxiolytic and sedative effects.

Advantages And Limitations For Lab Experiments

One advantage of using 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine in lab experiments is its potent antipsychotic activity, which makes it a valuable tool for studying the mechanisms of psychosis. However, 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine also has limitations, such as its potential for toxicity and its limited solubility in water.

Future Directions

There are several future directions for research on 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine. One area of interest is the development of new analogs of 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine in human clinical trials.

Scientific Research Applications

10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit potent antipsychotic activity, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.

properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBFLPZYWPBRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332731
Record name 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine

CAS RN

367274-46-2
Record name 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine
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10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine
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10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine
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10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine
Reactant of Route 5
10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine
Reactant of Route 6
10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine

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